1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
Molecular Formula |
C12H9ClN4O |
|---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c1-7-2-3-8(4-10(7)13)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18) |
InChI Key |
HPJMWDXWGZYHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with 3-chloro-4-methylbenzaldehyde, followed by cyclization with suitable reagents. One common method involves the use of hydrazine hydrate and ethyl acetoacetate in the presence of acetic acid under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the desired pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The 3-chloro group on the phenyl ring undergoes substitution reactions with amines and other nucleophiles:
-
Reaction with 4-bromo-2-fluoroaniline under reflux in POCl₃ yields 5-(4-bromo-2-fluorophenyl)-substituted derivatives (confirmed via ¹H-NMR and ¹³C-NMR).
Functionalization of the Pyrazolo[3,4-d]pyrimidin-4-one Core
The fused heterocyclic system participates in cyclization and ring-opening reactions:
-
Hydrolysis of ethyl ester precursors (e.g., compound 3 ) with NaOH yields 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid (4 ) in >90% yield.
Oxidation and Reduction Reactions
The pyrimidinone ring and substituents exhibit redox activity:
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO₄ or H₂O₂ | Conversion of methyl groups to carboxylic acids | |
| Reduction | NaBH₄ or LiAlH₄ | Reduction of carbonyl groups to alcohols |
For instance, oxidation of the methyl group on the phenyl ring forms a carboxylic acid derivative, enhancing solubility for pharmacological studies.
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed coupling:
Biological Activity-Driven Modifications
Structural modifications correlate with enhanced pharmacological properties:
-
5-(5-Chloro-2-methylphenyl)-substituted derivatives show IC₅₀ values <1 μM against GLUT1, with >100-fold selectivity over GLUT2.
Key Observations:
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Conformation
The dihedral angle between the pyrazolopyrimidinone core and the aryl substituent significantly impacts biological activity. For example:
- 1-(4-Chlorophenyl)-6-(2-chloropyridin-3-yl) derivative : Dihedral angle = 5.72°
- 1-Phenyl-6-(3-fluorophenyl) derivative : Dihedral angle = 28.96°
The 3-chloro-4-methylphenyl group in the target compound likely adopts an intermediate angle, balancing planarity (for target engagement) and steric bulk (to avoid off-target effects).
Electronic and Lipophilic Properties
- Electron-withdrawing groups (EWGs) : Derivatives like 1-(4-bromophenyl) (8b) and 1-(2-chlorophenyl) () exhibit increased electrophilicity, enhancing interactions with nucleophilic enzyme residues.
- Electron-donating groups (EDGs) : 1-(4-Methoxyphenyl) derivatives () show reduced reactivity but improved solubility due to the methoxy group.
- Target compound : The 3-chloro-4-methylphenyl group combines moderate EW effects (Cl) with lipophilicity (CH₃), optimizing membrane permeability and target affinity .
Biological Activity
1-(3-Chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its molecular formula is C12H9ClN4O, and it has attracted attention due to its potential pharmacological properties, particularly in oncology and antimicrobial applications. This article reviews the biological activities of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyrimidine ring, characterized by the presence of a chlorine atom and a methyl group on the phenyl substituent. This specific substitution pattern enhances its binding affinity towards target enzymes compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H9ClN4O |
| Molar Mass | 260.679 g/mol |
| CAS Number | [Not specified] |
This compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a promising candidate for anticancer therapies.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities as CDK inhibitors. For instance, studies have shown that derivatives of this compound can effectively inhibit tumor growth in various cancer models by inducing cell cycle arrest and apoptosis in cancerous cells .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound has shown potential in inhibiting biofilm formation, which is critical in treating persistent bacterial infections .
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Anticancer Efficacy : A study involving various pyrazolo[3,4-d]pyrimidine derivatives reported that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. These findings suggest that structural modifications can enhance anticancer potency .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of pyrazolo derivatives showed that compounds with similar structures displayed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens. This highlights the potential for developing new antimicrobial agents based on the pyrazolo framework .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of Pyrazole Ring : Starting from appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
- Cyclization : The reaction conditions are optimized to promote cyclization and formation of the fused ring system.
- Purification : The final product is purified through recrystallization or chromatography techniques to ensure high yield and purity.
Q & A
Q. What are the established synthetic routes for 1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
Methodological Answer: The compound is synthesized via cyclization reactions. For example, ethyl 5-amino-1-phenylpyrazole-4-carboxylate derivatives can react with formamide (HCONH₂) under reflux conditions (80–100°C, 10 hours) to form the pyrazolo[3,4-d]pyrimidin-4-one core. Subsequent purification involves filtration, washing with cold water, and recrystallization from dimethylformamide (DMF) or ethanol . Modifications to the aryl substituents (e.g., 3-chloro-4-methylphenyl) require selective chlorination and alkylation steps using reagents like N-arylsubstituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typically required for research-grade material) .
- X-ray Crystallography: For unambiguous structural determination, especially to resolve tautomeric forms (e.g., 1H vs. 4H configurations) .
- Mass Spectrometry (MS): To verify molecular weight (e.g., C₁₁H₈ClN₄O has a molecular weight of 247.66 g/mol) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact with chlorinated intermediates .
- Ventilation: Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., DMF, chloroacetamides) .
- Waste Disposal: Collect chlorinated byproducts in designated hazardous waste containers, adhering to institutional guidelines .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Reaction Monitoring: Use thin-layer chromatography (TLC) to track intermediate formation and adjust reaction time/temperature .
- Purification: Gradient recrystallization (e.g., ethanol/water mixtures) improves crystal purity .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Complementary Techniques: Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals .
- Computational Modeling: Density Functional Theory (DFT) simulations predict chemical shifts and validate experimental data .
- Isotopic Labeling: Introduce ¹⁵N or ¹³C labels to clarify tautomeric equilibria in solution .
Q. How should experimental designs account for environmental fate and ecotoxicology?
Methodological Answer: Adopt frameworks like Project INCHEMBIOL :
- Phase 1: Determine physical-chemical properties (logP, solubility) to model environmental distribution.
- Phase 2: Assess biotic/abiotic degradation using OECD 301/302 guidelines (e.g., hydrolysis, photolysis rates).
- Phase 3: Conduct microcosm studies to evaluate bioaccumulation in model organisms (e.g., Daphnia magna).
Q. How can structure-activity relationships (SAR) be analyzed for analogs?
Methodological Answer:
- Derivative Synthesis: Introduce substituents (e.g., 4-methylpiperidin-1-yl, 3,4-dimethoxyphenethyl) to probe steric/electronic effects .
- Biological Assays: Test kinase inhibition (e.g., JAK2, BTK) using fluorescence polarization assays .
- QSAR Modeling: Use Molinspiration or Schrödinger Suite to correlate substituent parameters (e.g., Hammett constants) with activity .
Q. How to address discrepancies in bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays: Validate results using both enzymatic (e.g., ADP-Glo™ kinase assays) and cell-based (e.g., proliferation IC₅₀) methods .
- Batch Consistency: Ensure compound purity via HPLC-MS and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Statistical Replication: Use randomized block designs (e.g., split-split plots) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
